molecular formula C19H17N3O3S2 B2479222 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034384-58-0

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2479222
CAS No.: 2034384-58-0
M. Wt: 399.48
InChI Key: COQPSPXWBDWCDK-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 2,3-dihydroimidazo[2,1-b]thiazole moiety linked to a phenyl group and a 2,3-dihydrobenzofuran-5-sulfonamide unit. The dihydroimidazothiazole core is known for its bioisosteric properties, often enhancing metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPSPXWBDWCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications.

Mode of Action

When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans.

Biochemical Pathways

These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications.

Pharmacokinetics

For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion.

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia. This suggests that the compound may have potential as an anticancer agent.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents in the structure of the ketone can lead to a competing reaction, which affects the compound’s action

Biological Activity

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that integrates complex heterocyclic structures known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of imidazo[2,1-b]thiazole and benzofuran moieties. Its molecular formula is C20H19N3O2SC_{20}H_{19}N_3O_2S with a molecular weight of 403.46 g/mol. The structural diversity is believed to contribute to its wide range of biological activities.

Property Value
Molecular FormulaC20H19N3O2S
Molecular Weight403.46 g/mol
IUPAC NameThis compound

Anticancer Activity

Research has indicated that compounds containing imidazo[2,1-b]thiazole and benzofuran structures exhibit significant anticancer properties. A study demonstrated that derivatives with similar scaffolds showed selective cytotoxicity against various cancer cell lines including lung (A549), breast (MDA-MB-231), and gastric (NUGC-3) cancers. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
In vitro assays revealed that this compound exhibited an IC50 value of approximately 8.78 µM against A549 cells, indicating potent antiproliferative activity compared to other tested compounds .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. The sulfonamide moiety is known to enhance the antimicrobial efficacy by inhibiting bacterial folate synthesis.

Research Findings:
A comparative study on sulfonamide derivatives indicated that those incorporating imidazo[2,1-b]thiazole exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve the inhibition of dihydropteroate synthase.

Compound Activity IC50 (µM)
This compoundAnticancer (A549)8.78
Sulfonamide Derivative AAntimicrobial (E. coli)12.5
Sulfonamide Derivative BAntimicrobial (S. aureus)15.0

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis: Studies suggest that it triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antibacterial Mechanism: By targeting bacterial folate synthesis pathways, it disrupts essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound shares its dihydroimidazothiazole core with 3-(tert-butyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide (). Key differences include:

  • Functional Groups : The target compound substitutes the pyrazole-carboxamide group with a dihydrobenzofuran-sulfonamide, enhancing polarity and hydrogen-bonding capacity.
  • Bioactivity Implications : Sulfonamides are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas carboxamides in may favor kinase or protease interactions .

Thiazolylmethylcarbamate Analogs

lists thiazolylmethylcarbamate derivatives (e.g., compounds w, x, y, z) with complex polycyclic architectures. Key contrasts include:

  • Electrophilic Features: Unlike the hydroperoxy and ureido groups in analogs, the sulfonamide in the target compound offers a stable, non-reactive hydrogen-bonding motif.

Fluorophenyl-Imidazothiazole Derivatives

describes 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide , highlighting:

  • Substituent Effects : Fluorine atoms in enhance lipophilicity and metabolic resistance, whereas the target compound’s dihydrobenzofuran-sulfonamide may improve aqueous solubility.

Trifluoromethyl-Imidazothiazole Derivatives

’s (2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol diverges significantly:

  • Substituent Chemistry : The trifluoromethyl group in increases electronegativity and steric bulk, whereas the sulfonamide in the target compound prioritizes polar interactions.
  • Molecular Weight : has a lower molecular weight (C9H9F3N2OS, ~250 g/mol) compared to the target compound, suggesting differences in pharmacokinetic profiles .

Structural and Functional Comparison Table

Feature Target Compound Compound Compound
Core Structure Dihydroimidazothiazole + dihydrobenzofuran-sulfonamide Dihydroimidazothiazole + pyrazole-carboxamide Dihydroimidazothiazole + pyridine-fluorophenyl
Molecular Weight Estimated >400 g/mol 381.498 g/mol Not explicitly provided, likely ~450 g/mol
Key Functional Groups Sulfonamide (H-bond donor/acceptor) Carboxamide (moderate H-bonding) Fluorophenyl (lipophilic), acetamide
Potential Bioactivity Enzyme inhibition (e.g., sulfonamide targets) Kinase/protease modulation Anticancer or antimicrobial (fluorine-enhanced activity)

Research Findings and Implications

  • Metabolic Stability : The dihydroimidazothiazole core in the target compound likely confers resistance to oxidative metabolism, similar to and analogs .
  • Solubility vs. Permeability: The sulfonamide group may improve aqueous solubility compared to ’s trifluoromethyl-methanol derivative, albeit at the cost of membrane permeability .
  • SAR Insights : Substitution at the phenyl ring (e.g., fluorination in ) versus dihydrobenzofuran in the target compound illustrates trade-offs between lipophilicity and target engagement.

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